ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE
Description
The compound ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE is a thiazolidinone derivative characterized by a benzylidene-substituted thiazolidinone core (Z-configuration), a sulfanylidene group, and an ethyl benzoate ester moiety. The thiazolidinone ring is a five-membered heterocycle containing sulfur and nitrogen, which is frequently explored in medicinal chemistry for its bioactivity . The Z-configuration of the benzylidene group is critical for molecular interactions, as it stabilizes the planar conformation of the molecule, influencing binding to biological targets .
This structural motif is synthesized via condensation reactions between thiazolidinone precursors and aldehydes, as exemplified in related compounds .
Properties
IUPAC Name |
ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-2-29-22(28)17-10-12-18(13-11-17)24-20(26)9-6-14-25-21(27)19(31-23(25)30)15-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,24,26)/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKPPYHEXQOHRY-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE involves multiple steps, typically starting with the preparation of intermediate compoundsReaction conditions often involve the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the thiazolidinone ring, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency .
Scientific Research Applications
ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and phenylmethylidene group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
(a) Thiazolidinone Derivatives with Substituent Variations
- 4-[(5Z)-5-BENZYLIDENE-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXYPHENYL)BUTANAMIDE (): Key Difference: Replaces the ethyl benzoate with a 2-hydroxyphenyl butanamide group.
4-[5-(2-METHOXY-BENZYLIDENE)-4-OXO-2-THIOXO-THIAZOLIDIN-3-YL]-BUTYRIC ACID ():
(b) Ethyl Benzoate Derivatives with Alternate Heterocycles ():
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Key Difference: Pyridazine ring replaces the thiazolidinone core.
- I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate): Key Difference: Isoxazole ring and thioether linkage.
Functional Group Comparisons
*LogP values estimated using fragment-based methods.
Biological Activity
Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Thiazolidine Ring : This five-membered ring containing sulfur and nitrogen is known for its diverse biological activities.
- Benzylidene Group : A key feature that contributes to the compound's reactivity and interaction with biological targets.
- Ethyl Benzoate Moiety : Enhances solubility and bioavailability.
The molecular formula of this compound is with a molecular weight of approximately 450.56 g/mol.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily attributed to its thiazolidine scaffold. Below are some of the key activities:
-
Anticancer Activity :
- Thiazolidine derivatives, including this compound, have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .
- Studies suggest that compounds with similar thiazolidine structures demonstrate significant cytotoxic effects against various cancer cell lines.
-
Antimicrobial Properties :
- The presence of the thiazolidine ring contributes to antimicrobial activity against a range of pathogens. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects :
The synthesis of Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-y]butanamido}benzoate typically involves multi-step organic reactions that modify the thiazolidine core to enhance its biological activity. The general synthetic route includes:
- Formation of the thiazolidine ring through cyclization reactions involving appropriate thioketones and amines.
- Subsequent functionalization with benzoyl and ethyl groups to yield the final compound.
The mechanism of action for its biological effects may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation or inflammatory processes.
- Cell Cycle Disruption : Inducing cell cycle arrest in cancer cells leading to apoptosis.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-[6-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y)hexanoylamino]benzoate | Similar thiazolidine ring | Antimicrobial, anti-inflammatory |
| 3-benzylidene-thiazolidine derivatives | Contains thiazolidine | Anticonvulsant, anti-inflammatory |
| Benzothiazole derivatives | Related to thiazolidines | Anticancer activity |
This table illustrates how variations in structure can influence biological activity, highlighting the potential therapeutic applications of this compound due to its unique combination of functional groups.
Case Studies
Recent studies have focused on evaluating the pharmacological profile of similar thiazolidine derivatives in preclinical models. For instance:
- In Vitro Studies : Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
- In Vivo Models : Animal studies indicated reduced tumor growth rates when treated with thiazolidine derivatives compared to control groups.
These findings support the hypothesis that this compound could serve as a promising lead compound for further development in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
